4-[4-(Allyloxy)benzoyl]-5-(4-ethylphenyl)-3-hydroxy-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-[4-(Allyloxy)benzoyl]-5-(4-ethylphenyl)-3-hydroxy-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with the molecular formula C28H26N2O4. This compound is notable for its unique structure, which includes an allyloxybenzoyl group, an ethylphenyl group, a hydroxy group, and a pyridinylmethyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Allyloxy)benzoyl]-5-(4-ethylphenyl)-3-hydroxy-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the allyloxybenzoyl and ethylphenyl intermediates, which are then combined under specific reaction conditions to form the final product. Common reagents used in these reactions include allyl alcohol, benzoyl chloride, and ethylbenzene .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Allyloxy)benzoyl]-5-(4-ethylphenyl)-3-hydroxy-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form an alcohol.
Substitution: The allyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the carbonyl group yields an alcohol .
Scientific Research Applications
4-[4-(Allyloxy)benzoyl]-5-(4-ethylphenyl)-3-hydroxy-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential therapeutic agent due to its unique chemical properties.
Industry: In the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[4-(Allyloxy)benzoyl]-5-(4-ethylphenyl)-3-hydroxy-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(Allyloxy)benzoyl]-5-(4-tert-butylphenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one
- 4-[4-(Allyloxy)benzoyl]-3-hydroxy-5-(4-methylphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one
- 4-[4-(Allyloxy)benzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
What sets 4-[4-(Allyloxy)benzoyl]-5-(4-ethylphenyl)-3-hydroxy-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable in research and industrial applications .
Properties
Molecular Formula |
C28H26N2O4 |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
(4Z)-5-(4-ethylphenyl)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(pyridin-4-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H26N2O4/c1-3-17-34-23-11-9-22(10-12-23)26(31)24-25(21-7-5-19(4-2)6-8-21)30(28(33)27(24)32)18-20-13-15-29-16-14-20/h3,5-16,25,31H,1,4,17-18H2,2H3/b26-24- |
InChI Key |
FBNBTPRQDOOSIQ-LCUIJRPUSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)OCC=C)/O)/C(=O)C(=O)N2CC4=CC=NC=C4 |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OCC=C)O)C(=O)C(=O)N2CC4=CC=NC=C4 |
Origin of Product |
United States |
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